
5-(tert-Butyl)picolinic acid
Overview
Description
5-(tert-Butyl)picolinic acid is a chemical compound with the molecular formula C10H13NO2 . It’s a pyridine carboxylate metabolite .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 26 bonds; 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 179.22 g/mol . It is a solid at room temperature . The compound’s InChI Code is 1S/C10H13NO2/c1-10(2,3)7-4-5-8(9(12)13)11-6-7/h4-6H,1-3H3,(H,12,13) .Scientific Research Applications
Optoelectronic Properties
5-(tert-Butyl)picolinic acid derivatives have been investigated for their optoelectronic properties. For instance, a study by Xiao et al. (2009) synthesized a picolinic acid derivative containing an 1,3,4-oxadiazole unit. This derivative and its bicyclometalated iridium complex showed promising results in polymer light-emitting devices, exhibiting high luminance efficiency and peak brightness. This suggests potential applications in the development of advanced optoelectronic materials (Xiao et al., 2009).
Catalytic Applications
Picolinic acid derivatives, including those modified with tert-butyl groups, have been explored for catalytic applications. For instance, a study on oxidation reactions used iron picolinate systems, revealing insights into the generation of carbon- and oxygen-centered radicals, suggesting its potential in catalysis (Kiani et al., 2000). Another study demonstrated the use of bismuth and picolinic acid in catalyzing benzylic oxidations, pointing towards applications in organic synthesis (Bonvin et al., 2005).
Coordination Chemistry and Radiopharmaceuticals
This compound has also been involved in coordination chemistry, particularly in the synthesis of complexes with potential radiopharmaceutical applications. Price et al. (2014) synthesized ligands using tert-butyl esters as protecting groups for picolinic acid moieties, which were then used in coordination studies with yttrium, an element relevant in radiopharmaceuticals (Price et al., 2014).
Pharmaceutical Applications
In pharmaceutical research, picolinic acid derivatives, including those with tert-butyl groups, have been studied for various applications. For example, Bremer et al. (2016) investigated substituted picolinic acids as inhibitors of botulinum neurotoxin, highlighting their potential in therapeutic applications (Bremer et al., 2016).
Environmental Applications
This compound and its derivatives have also been studied in the context of environmentally benign manufacturing of chemicals. Hoelderich (2000) discussed the use of such compounds in catalysis, focusing on their role in sustainable and environmentally friendly chemical processes (Hoelderich, 2000).
Safety and Hazards
5-(tert-Butyl)picolinic acid is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity, single exposure; respiratory tract irritation (category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Future Directions
Mechanism of Action
Target of Action
The primary target of 5-(tert-Butyl)picolinic acid is the zinc finger proteins (ZFPs). These proteins play a crucial role in viral replication and packaging as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets, the zinc finger proteins, by binding to them. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
It is known that the compound plays a key role in zinc transport . This suggests that it may affect pathways related to zinc homeostasis and the function of zinc-dependent proteins.
Result of Action
The binding of this compound to zinc finger proteins and the subsequent disruption of zinc binding results in the inhibition of these proteins. This can have various molecular and cellular effects, depending on the specific roles of the inhibited proteins .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be between 2-8°C to maintain its stability . .
Biochemical Analysis
Biochemical Properties
5-(tert-Butyl)picolinic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic state of the cell. Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, which are often observed in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including disruption of normal cellular processes and induction of cellular stress responses. Threshold effects are often observed, where the compound’s impact becomes significant only above a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect the levels of metabolites and the overall metabolic flux within cells. For instance, it has been shown to modulate the kynurenine pathway, which is a key metabolic route for tryptophan catabolism. By influencing this pathway, this compound can alter the production of downstream metabolites and affect cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution is crucial for its biological activity, as it determines the sites of action and the extent of its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization allows the compound to interact with its target biomolecules effectively, thereby exerting its biochemical effects. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Properties
IUPAC Name |
5-tert-butylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)7-4-5-8(9(12)13)11-6-7/h4-6H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSHOYXWNFLBBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729106 | |
| Record name | 5-tert-Butylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005785-85-2 | |
| Record name | 5-tert-Butylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


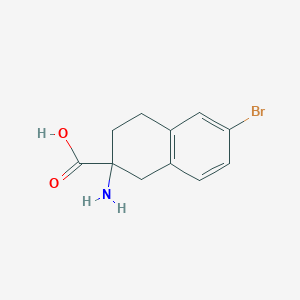
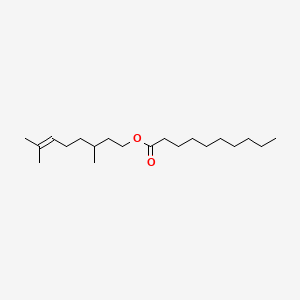
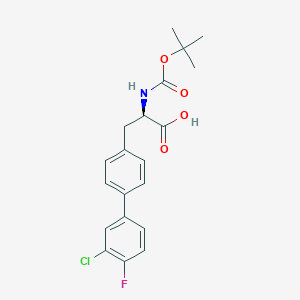

![1-Boc-3-[1-(4-fluoro-benzyl)-1H-benzoimidazol-2-ylamino]-azetidine](/img/structure/B1507122.png)
![6,8-Dichloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1507123.png)
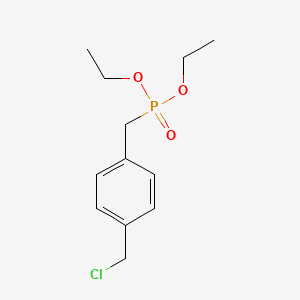
![2-[Ethyl[3-[[4-[[1-[2-[(3-fluorophenyl)amino]-2-oxoethyl]-1H-pyrazol-4-yl]amino]quinazolin-7-yl]oxy]propyl]amino]ethyl dihydrogen phosphate](/img/structure/B1507127.png)
![{5-Fluoro-2-methyl-1-[(thiophen-3-yl)methylidene]-1H-inden-3-yl}acetic acid](/img/structure/B1507128.png)

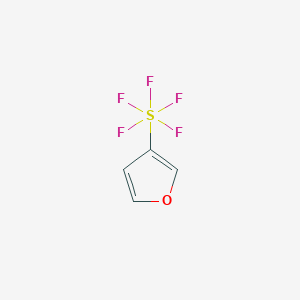
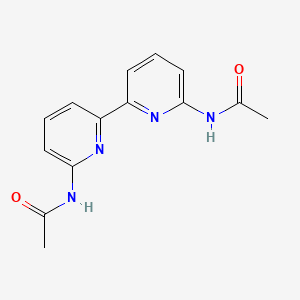

![3-(4-Chlorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-C]pyridine](/img/structure/B1507138.png)
